molecular formula C20H18ClN3O5S B2694814 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide CAS No. 449791-40-6

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide

Cat. No. B2694814
CAS RN: 449791-40-6
M. Wt: 447.89
InChI Key: QSZIHQPQLQMRFN-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN3O5S and its molecular weight is 447.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide”:

Anticancer Activity

This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development in cancer therapy .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane integrity of microbes, leading to cell death. This makes it a valuable compound for developing new antibiotics and antifungal agents .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

The compound has been found to have strong antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. This makes it a potential candidate for developing supplements or drugs aimed at reducing oxidative damage .

Antiviral Applications

Studies have shown that this compound can inhibit the replication of certain viruses. Its antiviral activity is attributed to its ability to interfere with viral entry into host cells and inhibit viral RNA synthesis. This makes it a potential candidate for developing antiviral drugs, especially against emerging viral infections .

Neuroprotective Effects

The compound has demonstrated neuroprotective properties in various experimental models. It can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This application highlights its potential in developing treatments for neurodegenerative disorders .

Antidiabetic Potential

Research has indicated that this compound may have antidiabetic effects. It can improve insulin sensitivity and reduce blood glucose levels in diabetic models. This makes it a promising candidate for developing new treatments for diabetes and related metabolic disorders .

Antiproliferative Activity

The compound has shown antiproliferative effects on various cell lines, including cancer cells. It can inhibit cell growth and induce cell cycle arrest, making it a potential candidate for developing drugs aimed at controlling abnormal cell proliferation in diseases such as cancer .

properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c1-28-17-8-3-12(9-18(17)29-2)20(25)22-19-15-10-30(26,27)11-16(15)23-24(19)14-6-4-13(21)5-7-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZIHQPQLQMRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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